molecular formula C12H5F6N5S B2920931 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 303151-91-9

7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No.: B2920931
CAS No.: 303151-91-9
M. Wt: 365.26
InChI Key: IXRWYJKCAABODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1H-1,2,4-Triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a fluorinated heterocyclic compound featuring a 1,8-naphthyridine core substituted at positions 2 and 4 with trifluoromethyl (-CF₃) groups and at position 7 with a sulfanyl (-S-) bridge linked to a 1,2,4-triazole ring.

Properties

IUPAC Name

7-(1H-1,2,4-triazol-5-ylsulfanyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6N5S/c13-11(14,15)6-3-7(12(16,17)18)21-9-5(6)1-2-8(22-9)24-10-19-4-20-23-10/h1-4H,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRWYJKCAABODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)SC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a novel triazole derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-bis(trifluoromethyl)naphthyridine with a suitable triazole precursor. The synthetic route often employs methods such as microwave-assisted synthesis to enhance yield and purity. The following table summarizes the key steps in the synthesis:

StepReagents/ConditionsOutcome
12,4-bis(trifluoromethyl)naphthyridine + triazole precursorFormation of triazole derivative
2Microwave irradiationIncreased yield and reduced reaction time
3Purification (e.g., recrystallization)High-purity product

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to This compound have shown effectiveness against various bacterial strains.

A study reported that triazole derivatives demonstrated higher activity against Gram-positive bacteria compared to Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for select triazoles ranged from 4.0 to 5.1 µg/mL against Staphylococcus aureus .

Antiviral Activity

Triazole compounds have also been explored for their antiviral properties. Research on similar structures has indicated potential as inhibitors of viral replication. For example:

  • A class of triazoles was identified as effective non-nucleoside reverse transcriptase inhibitors against HIV-1 and showed selectivity for yellow fever virus (YFV) .

Anticancer Activity

Studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented:

  • Compounds derived from the triazole structure have been shown to induce G2/M cell cycle arrest in cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, This compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with an MIC of 5 µg/mL .

Case Study 2: Antiviral Screening

A screening of several triazole compounds revealed that those structurally similar to This compound inhibited YFV replication with an EC50 value of 7.9 µM , demonstrating significant antiviral potential .

Comparison with Similar Compounds

Research Implications

The triazolylsulfanyl substituent in 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine offers a balance between bioactivity and stability, distinguishing it from simpler chloro or ester derivatives. Future studies should explore its metal-binding capacity (via triazole and naphthyridine nitrogens) for applications in photodynamic therapy or catalysis, as seen in related BODIPY-naphthyridine systems . Additionally, structural optimization (e.g., replacing -CF₃ with -OCF₃) could further modulate solubility and target engagement .

Q & A

Q. What are the key synthetic methodologies for preparing 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine and its derivatives?

The synthesis typically involves multi-step reactions, including:

  • Thiation : Reaction of 1,8-naphthyridine precursors with P₂S₅ in pyridine to introduce thiol groups .
  • Substitution : Use of nucleophilic agents like 1,2,4-triazole derivatives under basic conditions to form sulfanyl linkages .
  • Trifluoromethylation : Electrophilic substitution or radical-based methods to introduce CF₃ groups at positions 2 and 4 .
    Key optimization parameters include solvent choice (e.g., DMF for polar reactions), temperature control (reflux conditions for cyclization), and purification via column chromatography .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Identify proton environments (e.g., δ ~9.2 ppm for naphthyridine C2-H and δ ~6.3-8.6 ppm for aromatic protons) .
    • IR Spectroscopy : Detect functional groups (e.g., ν ~3210 cm⁻¹ for -OH in intermediates, ~1596 cm⁻¹ for C=N/C=C stretching) .
    • Mass Spectrometry : Confirm molecular weight via EI-MS or FAB-MS, observing peaks corresponding to [M+H]⁺ ions .
  • X-ray Crystallography : Resolve crystal structures to validate regiochemistry and substituent orientation .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Antimicrobial Activity : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7) to assess IC₅₀ values, with doxorubicin as a positive control .
  • Enzyme Inhibition : Target-specific assays (e.g., DNA gyrase for antibacterial activity) to evaluate binding affinity .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for trifluoromethylation or triazole coupling .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvent/base combinations or avoid side products .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate discrepancies by repeating assays with standardized protocols (e.g., fixed cell density in cytotoxicity tests) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing CF₃ with CH₃) to isolate contributions of specific functional groups .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., varying triazole substituents or naphthyridine ring positions) .
  • 3D-QSAR Modeling : Align molecular descriptors (e.g., electrostatic potential maps) with bioactivity data to predict optimal substituent patterns .
  • Pharmacophore Mapping : Identify critical binding features (e.g., hydrogen-bond acceptors from triazole or naphthyridine moieties) .

Q. What advanced techniques improve yield and purity during scale-up synthesis?

  • Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., trifluoromethylation) and reduce byproduct formation .
  • Microwave Assistance : Accelerate cyclization or coupling reactions (e.g., 20-minute reaction vs. 20-hour conventional heating) .
  • Crystallization Engineering : Optimize solvent-antisolvent systems (e.g., ethanol/water) to isolate high-purity crystals .

Methodological Notes

  • Contradictions in Data : Cross-validate NMR assignments with DEPT or HSQC experiments to rule out signal overlap .
  • Biological Replicates : Use ≥3 independent experiments with statistical analysis (e.g., ANOVA) to ensure reproducibility .
  • Synthetic Pitfalls : Avoid moisture-sensitive intermediates (e.g., trifluoromethylating agents) by using inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.